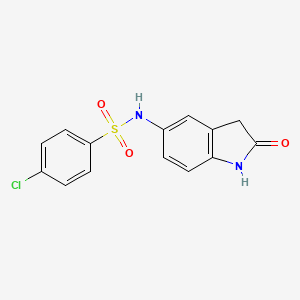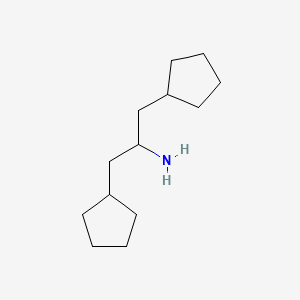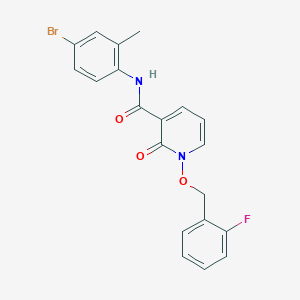
1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C14H18N6O2 and its molecular weight is 302.338. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conformational Isomer Studies and Complexation with Cytosine
Research by Chien et al. (2004) explored the equilibria between conformational isomers of pyrid-2-yl ureas in DMF-d(7) at -70 degrees C, showing a preference for certain forms with significant implications for intramolecular hydrogen bonding and cytosine complexation. This study indicates that specific substituents can significantly influence the formation of isomers and their ability to complex with biomolecules like cytosine, suggesting applications in designing molecules with targeted binding properties (Chia-Hui Chien et al., 2004).
Green Synthesis Approaches
Guo et al. (2012) demonstrated the ionic liquid-catalyzed one-pot synthesis of 1H-pyrano[2,3-d]pyrimidin-2(8aH)-one derivatives via a three-component reaction under solvent-free conditions. This study presents a more environmentally friendly and efficient method for synthesizing heterocyclic compounds, underscoring the potential of ionic liquids in facilitating green chemistry approaches (Hong-yun Guo et al., 2012).
Structural Analysis and Molecular Design
The crystal structure analysis of azimsulfuron by Jeon et al. (2015) provides insights into the geometric arrangement and hydrogen bonding interactions of sulfonylurea herbicides. Understanding these structural details aids in the design and development of new herbicidal compounds with improved efficacy and specificity (Youngeun Jeon et al., 2015).
Fluorescent Sensors for Carboxylic Acids
Research on fluorescent pyrid-2-yl ureas by Jordan et al. (2010) highlights their potential as sensors for strong organic acids. These compounds exhibit significant fluorescence shifts upon acid binding, indicating their use in detecting and quantifying carboxylic acids in various environments (L. Jordan et al., 2010).
Antibacterial Heterocyclic Compounds
Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, displaying significant antibacterial activity. This research underscores the importance of novel heterocyclic compounds in developing new antibacterial agents, contributing to the ongoing battle against resistant bacterial strains (M. E. Azab et al., 2013).
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c21-14(17-11-3-7-22-8-4-11)16-9-12-10-20(19-18-12)13-1-5-15-6-2-13/h1-2,5-6,10-11H,3-4,7-9H2,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMARHMACJNSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![ethyl 2-(3-nitrobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478605.png)
![Benzenemethanamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B2478606.png)
![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2478608.png)






![3-(4-fluorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2478619.png)

![N-(2,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2478621.png)